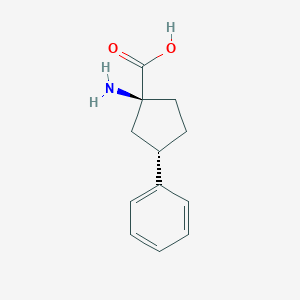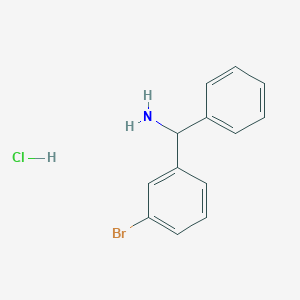![molecular formula C15H18O3 B13031101 2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(benzyloxy)methyl]bicyclo[111]pentan-1-yl}acetic acid is a compound that features a unique bicyclo[111]pentane scaffold This structure is characterized by its highly strained three-dimensional carbon framework, which has garnered significant interest in the fields of medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of [1.1.1]propellane with suitable reagents to introduce the desired substituents.
Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with a benzyl group, often using benzyl bromide in the presence of a base such as sodium hydride.
Attachment of the acetic acid moiety: This can be accomplished through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a bioisostere for phenyl or tert-butyl groups.
Material Science: The bicyclo[1.1.1]pentane scaffold can be used as a building block for the synthesis of molecular rods and other advanced materials.
Biological Studies: It can serve as a probe in biological assays to study the effects of highly strained carbocycles on biological systems.
Mécanisme D'action
The mechanism of action of 2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The strained bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to unique pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: A commonly used precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Bicyclo[1.1.1]pentylamine: Another derivative with significant interest in medicinal chemistry.
Uniqueness
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to the presence of both the benzyloxy group and the acetic acid moiety, which provide additional functionalization options and potential applications compared to other bicyclo[1.1.1]pentane derivatives.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-[3-(phenylmethoxymethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C15H18O3/c16-13(17)6-14-8-15(9-14,10-14)11-18-7-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
Clé InChI |
NGROIGFDABDTIW-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)COCC3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


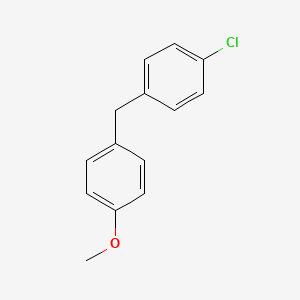

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)

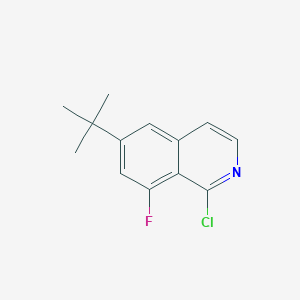

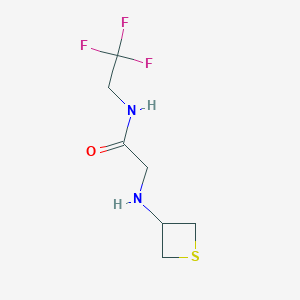
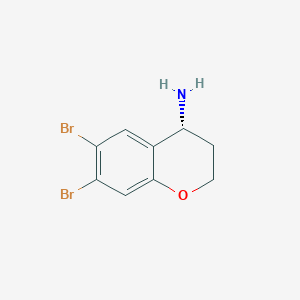

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
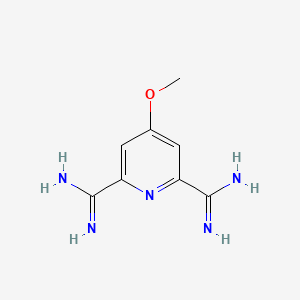
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
